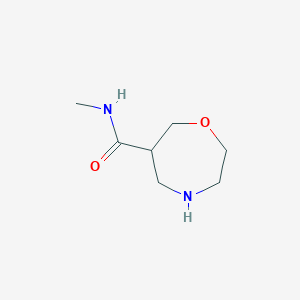

N-methyl-1,4-oxazepane-6-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1,4-oxazepane-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)6-4-9-2-3-11-5-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLORHXLUYBZPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 1,4-Oxazepanes

The synthesis of 1,4-oxazepanes generally involves intramolecular cyclization reactions. These can be achieved using various starting materials such as alkenols, alkynols, or hydroxyketones, typically in the presence of Brönsted or Lewis acids. However, specific methods for synthesizing N-methyl-1,4-oxazepane-6-carboxamide may differ based on the desired functionalization and the availability of starting materials.

Preparation Methods for this compound

While specific literature on the synthesis of this compound is limited, related compounds like other 1,4-oxazepane derivatives can provide insights into potential synthetic routes. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids involves polymer-supported homoserine, which undergoes reactions with nitrobenzenesulfonyl chlorides and alkylations with 2-bromoacetophenones. A similar approach could be adapted for the synthesis of this compound by modifying the functional groups and reaction conditions.

Analysis of Reaction Conditions

The success of the synthesis depends heavily on the reaction conditions. Factors such as temperature, solvent choice, and the presence of catalysts can significantly influence the yield and stereoselectivity of the reaction.

| Reaction Condition | Effect on Synthesis |

|---|---|

| Temperature | Influences reaction rate and stereoselectivity. Lower temperatures may improve stereoselectivity but could slow the reaction. |

| Solvent | Affects the solubility of reactants and intermediates. Polar solvents are often preferred for cyclization reactions. |

| Catalysts | Can enhance reaction rates and selectivity. Brönsted or Lewis acids are commonly used in oxazepane syntheses. |

Chemical Reactions Analysis

N-methyl-1,4-oxazepane-6-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,4-oxazepane-6-carboxylic acid, while reduction may produce N-methyl-1,4-oxazepane-6-methanol .

Scientific Research Applications

Somatostatin Receptor Agonists

N-methyl-1,4-oxazepane derivatives have been identified as selective agonists for the somatostatin receptor subtype 4 (SSTR4). These compounds are promising candidates for treating conditions related to SSTR4 modulation, including pain management and inflammatory diseases. The selectivity of these compounds reduces the likelihood of side effects associated with non-selective agonists .

Monoamine Reuptake Inhibition

Research has indicated that certain 1,4-oxazepane derivatives exhibit monoamine reuptake inhibitory activity. This property is particularly relevant in developing antidepressants and anxiolytics, as it suggests a potential mechanism for alleviating mood disorders by increasing the availability of neurotransmitters in the synaptic cleft .

Lipase-Catalyzed Lactamization

A notable synthetic route for producing N-methyl-1,4-oxazepane-6-carboxamide involves lipase-catalyzed regioselective lactamization. This method utilizes a rotating flow cell technology that enhances enzyme recycling and simplifies the workup process. The synthesis can achieve significant yields with fewer byproducts compared to traditional methods .

| Step | Description | Yield |

|---|---|---|

| 1 | Starting from methyl (2R)-glycidate | - |

| 2 | Lipase-catalyzed lactamization | 39% |

| 3 | N-Boc protection and reduction | - |

| 4 | Hydrolysis to yield final product | - |

Pain Management

Due to their action on SSTR4, N-methyl-1,4-oxazepane derivatives are being explored for their efficacy in treating various types of pain, including acute and chronic pain syndromes. The pharmacokinetic properties of these compounds suggest they may offer advantages in terms of stability and oral bioavailability .

Treatment of Inflammatory Disorders

The anti-inflammatory potential of these compounds is linked to their ability to modulate somatostatin pathways. This modulation could lead to new treatments for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Case Study: Development of SSTR4 Agonists

A recent study focused on synthesizing a series of oxazepane derivatives aimed at enhancing selectivity for SSTR4 over other receptor subtypes. The research demonstrated that modifications in the chemical structure significantly influenced receptor binding affinity and selectivity profiles. These findings underscore the importance of structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of N-methyl-1,4-oxazepane-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

- N-Methyl-1,3-diaminopropane (CAS RN 6291-84-5): A linear diamine with a methyl group on the terminal nitrogen.

- Carbazolyldiamines (e.g., compounds 3–5 in ): Derived from N-methyl/ethyl diaminoalkanes and 9-ethyl-3-carbazolecarboxaldehyde.

- 1,4-Oxazepane derivatives : Hypothetical analogs lacking the carboxamide or methyl groups.

| Property | N-Methyl-1,4-Oxazepane-6-Carboxamide | N-Methyl-1,3-Diaminopropane | Carbazolyldiamines |

|---|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ (inferred) | C₄H₁₂N₂ | Variable (e.g., C₁₈H₂₀N₄O) |

| Molecular Weight | ~174.20 (estimated) | 88.15 | ~300–350 |

| Key Functional Groups | Cyclic oxazepane, carboxamide, methyl-N | Linear diamine, methyl-N | Carbazole, diamine |

| Ring Structure | 7-membered (O at position 1, N at 4) | Linear | Non-cyclic or fused |

Structural Implications :

- The carboxamide group introduces hydrogen-bonding capacity, which is absent in N-methyl-1,3-diaminopropane, enabling interactions with biological targets or metal ions.

Physicochemical Properties

- Melting Point: Cyclic structures generally exhibit higher melting points than linear analogs. For example, N-methyl-1,3-diaminopropane is stored at 0–6°C (indicative of low thermal stability), whereas the target compound’s cyclic framework may stabilize it at room temperature .

Biological Activity

N-methyl-1,4-oxazepane-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, focusing on its interactions with various biological targets.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazepane derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

2.1 Antiviral Activity

Recent studies have evaluated the antiviral properties of N-methyl-1,4-oxazepane derivatives against several viruses. For instance, research indicates that certain derivatives exhibit activity against human coronaviruses and flaviviruses like dengue virus. The effective concentration (EC50) values for these compounds ranged from 42.28 µM to over 100 µM, with selectivity indices suggesting moderate safety profiles against host cells .

2.2 Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. In vitro assays demonstrated that N-methylation significantly enhances the inhibition of butyrylcholinesterase (BuChE), with IC50 values showing a two-fold increase compared to non-N-methylated controls. This suggests that N-methyl-1,4-oxazepane derivatives could be promising candidates for further development as cognitive enhancers .

2.3 Antimicrobial Activity

Antimicrobial properties have been assessed through various studies focusing on Gram-positive and Gram-negative bacteria. The oxazepane derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The structure-activity relationship indicates that modifications in the side chains can enhance antimicrobial potency.

3.1 Case Study: Alzheimer’s Disease Model

In a model evaluating cognitive decline associated with Alzheimer's disease, N-methyl-1,4-oxazepane derivatives were administered to mice showing promise in reversing memory deficits. Behavioral tests indicated improved performance in maze navigation tasks compared to control groups treated with placebo .

3.2 Case Study: Antiviral Efficacy Against Dengue Virus

A specific derivative was tested for antiviral activity against the dengue virus in vitro. The study reported an EC50 value of 67.74 µM with a selectivity index indicating lower cytotoxicity compared to untreated cells, highlighting its potential as a therapeutic agent against dengue fever .

4. Research Findings Summary Table

| Biological Activity | EC50/IC50 Values | Selectivity Index | Reference |

|---|---|---|---|

| Antiviral (HCoV, Dengue) | 42.28 - >100 µM | >3.2 | |

| BuChE Inhibition | 3.94 µM | 5.36 | |

| Antimicrobial (E.coli) | MIC = 12 µg/mL | - |

5. Conclusion

This compound exhibits promising biological activities across multiple domains including antiviral effects, cholinesterase inhibition, and antimicrobial properties. These findings suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents targeting neurodegenerative diseases and infectious diseases.

Further research is warranted to explore the full therapeutic potential and mechanisms of action of N-methyl-1,4-oxazepane derivatives in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.